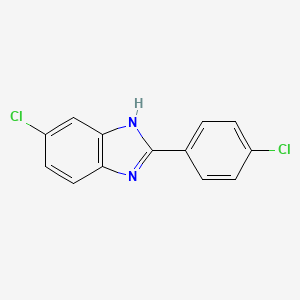

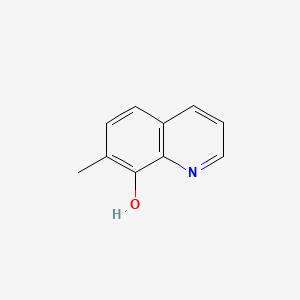

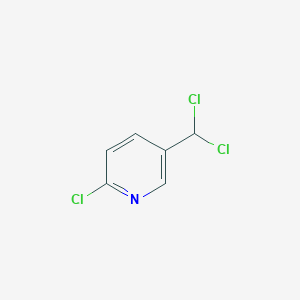

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

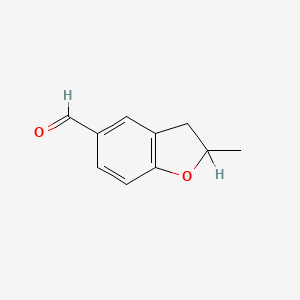

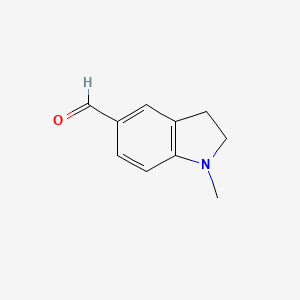

This would typically include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Structural and Spectroscopic Analysis

Research has been conducted on the synthesis, structural, and spectroscopic studies of benzimidazole derivatives, including detailed analysis through X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. These studies provide insights into the molecular structure, electronic structure, vibrational spectra, and NMR characteristics of such compounds, highlighting their potential in various scientific applications (Saral, Özdamar, & Uçar, 2017).

Biological Evaluation and DNA Binding Properties

Benzimidazole derivatives have been evaluated for their biological activities, including their DNA-binding properties. Studies have shown that these compounds exhibit good binding propensity towards fish sperm DNA (FS-DNA), with implications for their use in chemotherapeutics and as DNA-targeting agents. The compounds' binding modes, interaction energies, and antimicrobial assays have been thoroughly investigated, providing a foundation for their application in medical and biological research (Mahmood et al., 2019).

Antihypertensive Activity

The synthesis and screening of benzimidazole derivatives for their antihypertensive activity have been documented. These compounds have been analyzed for specific functional groups, with their structures confirmed by NMR and Mass spectroscopy. The findings suggest significant antihypertensive potential, indicating their usefulness in developing blood pressure-lowering medications (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Anti-Inflammatory Agents

Several studies have synthesized and tested benzimidazole derivatives as antimicrobial and anti-inflammatory agents. These compounds have shown promising activity against bacterial and fungal strains, with some derivatives exhibiting comparable or superior activity to commercial drugs. The research underscores the potential of benzimidazole derivatives in developing new antimicrobial and anti-inflammatory treatments (KunnambathKrishnakumar, Bhatb, & Umaac, 2013).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their corrosion inhibition potential, particularly for protecting carbon steel in acidic environments. Through electrochemical impedance spectroscopy and other techniques, certain derivatives have demonstrated high inhibition efficiency, suggesting their application in industrial corrosion protection (Rouifi et al., 2020).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or theoretical studies.

Propriétés

IUPAC Name |

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLKFFOXFNQDQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327447 |

Source

|

| Record name | 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |

CAS RN |

69498-30-2 |

Source

|

| Record name | 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)